![molecular formula C16H23N3O2S3 B2579293 1-((5-ethylthiophen-2-yl)sulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine CAS No. 1428358-06-8](/img/structure/B2579293.png)
1-((5-ethylthiophen-2-yl)sulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine
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Description
1-((5-ethylthiophen-2-yl)sulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine is a useful research compound. Its molecular formula is C16H23N3O2S3 and its molecular weight is 385.56. The purity is usually 95%.
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Scientific Research Applications
Alzheimer’s Disease Treatment Candidates
Research has identified N-substituted derivatives of piperidine as potential drug candidates for Alzheimer’s disease. These compounds have been evaluated for their enzyme inhibition activity against acetyl cholinesterase (AChE), a key enzyme implicated in Alzheimer’s disease, showing promising results for further exploration in therapeutic applications (Rehman et al., 2018).
Anticancer Agents
Another study focused on the synthesis of piperidine derivatives as anticancer agents, demonstrating significant potential in combating cancer through the evaluation of their cytotoxic activities. This research suggests that these compounds could be developed into effective anticancer medications, pending further studies, especially in vivo (Rehman et al., 2018).
Antibacterial Activity
Piperidine derivatives have also been shown to possess antibacterial potentials. A study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their effectiveness against a variety of bacterial strains. Some compounds displayed moderate inhibitory effects, indicating potential for further development into antibacterial agents (Iqbal et al., 2017).
Antioxidant Capacity and Anticholinesterase Activity
Research into sulfonyl hydrazone scaffolds incorporating piperidine rings has indicated their significance in medicinal chemistry, particularly due to their antioxidant capacity and anticholinesterase activity. These compounds could potentially be used in treating oxidative stress-related diseases and conditions involving cholinesterase enzymes (Karaman et al., 2016).
Molecular Structure Studies
Studies focusing on the molecular and crystal structure of compounds containing piperidine derivatives reveal insights into their conformational properties, which are critical for understanding their biological activities and potential therapeutic applications. For instance, X-ray diffraction studies have been employed to confirm the structure of synthesized compounds, highlighting their potential in various scientific research applications (Naveen et al., 2015).
properties
IUPAC Name |
1-(5-ethylthiophen-2-yl)sulfonyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S3/c1-3-14-4-5-15(23-14)24(20,21)19-9-6-13(7-10-19)12-22-16-17-8-11-18(16)2/h4-5,8,11,13H,3,6-7,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCNXKSYXVMODZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)CSC3=NC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-ethylthiophen-2-yl)sulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine |
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